molecular formula C32H50O12S B11829078 Benzyl-PEG9-Ots

Benzyl-PEG9-Ots

Cat. No.: B11829078
M. Wt: 658.8 g/mol
InChI Key: LIXNLTAASAGPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG9-Ots is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and benzyl groups. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG9-Ots undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various PEG derivatives with different functional groups.

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzyl alcohol.

Scientific Research Applications

Benzyl-PEG9-Ots has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules, particularly PROTACs.

    Biology: Facilitates the study of protein degradation pathways by enabling the selective degradation of target proteins.

    Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

Benzyl-PEG9-Ots functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-PEG4-Ots
  • Benzyl-PEG6-Ots
  • Benzyl-PEG12-Ots

Uniqueness

Benzyl-PEG9-Ots is unique due to its specific PEG chain length, which provides optimal flexibility and spacing for the formation of effective PROTAC molecules. This specific length can influence the efficiency and selectivity of the PROTACs in degrading target proteins .

Properties

Molecular Formula

C32H50O12S

Molecular Weight

658.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C32H50O12S/c1-30-7-9-32(10-8-30)45(33,34)44-28-27-42-24-23-40-20-19-38-16-15-36-12-11-35-13-14-37-17-18-39-21-22-41-25-26-43-29-31-5-3-2-4-6-31/h2-10H,11-29H2,1H3

InChI Key

LIXNLTAASAGPCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2

Origin of Product

United States

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